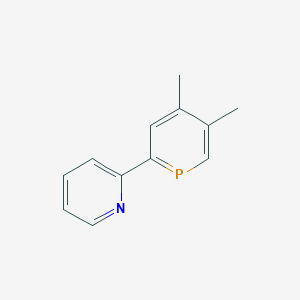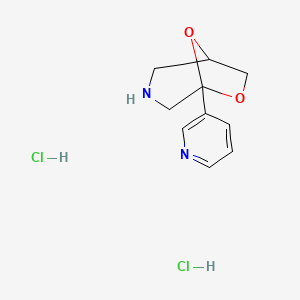
3-(Propan-2-yl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is a triflate ester, which means it contains the trifluoromethanesulfonate group (–SO3CF3) attached to a phenyl ring substituted with an isopropyl group at the meta position. This compound is known for its utility in organic synthesis, particularly in the field of trifluoromethylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-(Propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
3-(Propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→3-(Propan-2-yl)phenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the triflate group, which is a good leaving group. Some common reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The triflate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
3-(Propan-2-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Utilized in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Employed in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl trifluoromethanesulfonate
- 4-Cyano-2-(propan-2-yl)phenyl trifluoromethanesulfonate
- Trifluoromethanesulfonic acid [2-[(3-fluorophenyl)-di(propan-2-yl)silyl]phenyl] ester
Uniqueness
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the isopropyl group at the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can be advantageous in specific synthetic applications where steric hindrance or electronic effects play a crucial role.
Propriétés
Numéro CAS |
80841-09-4 |
|---|---|
Formule moléculaire |
C10H11F3O3S |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7(2)8-4-3-5-9(6-8)16-17(14,15)10(11,12)13/h3-7H,1-2H3 |
Clé InChI |
MDZUBIFFXUJCKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)



![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
